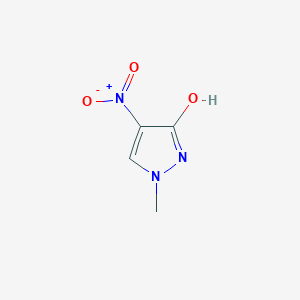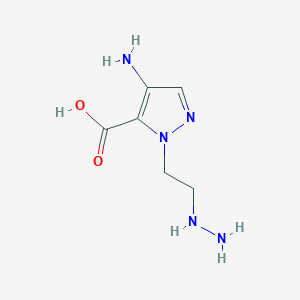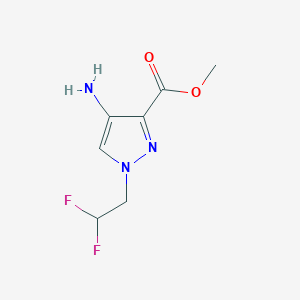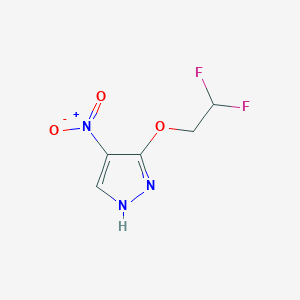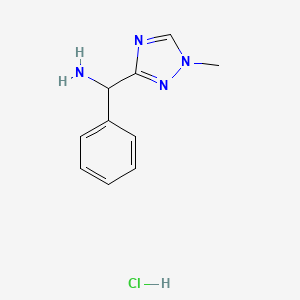![molecular formula C12H13BN2O2 B8006068 [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B8006068.png)
[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor with hydrazine hydrate in the presence of acetic acid . The resulting pyrazole derivative is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydropyrazole derivatives.
Substitution: Biaryl compounds or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
The pyrazole ring is a common pharmacophore in many biologically active molecules, and the boronic acid group can enhance binding affinity to certain biological targets .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers and catalysts .
作用机制
The mechanism of action of [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
- [4-(5-methyl-1H-pyrazol-1-yl)phenyl]boronic acid
- [4-(5-phenyl-1H-pyrazol-1-yl)phenyl]boronic acid
- [4-(5-ethyl-1H-pyrazol-1-yl)phenyl]boronic acid
Uniqueness
Compared to similar compounds, [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties. This can influence its reactivity and binding affinity in various applications .
属性
IUPAC Name |
[4-(5-cyclopropylpyrazol-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)10-3-5-11(6-4-10)15-12(7-8-14-15)9-1-2-9/h3-9,16-17H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWVQNMYWBUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C(=CC=N2)C3CC3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2R)-3-methyl-2-[[(9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B8005987.png)
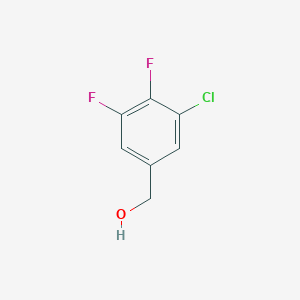
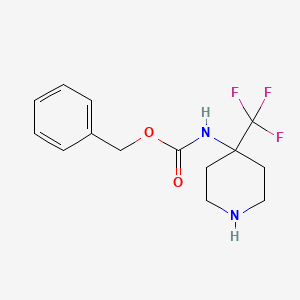
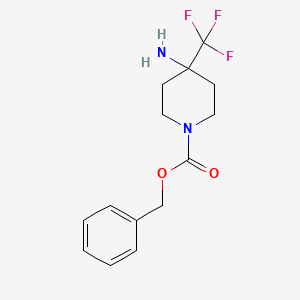
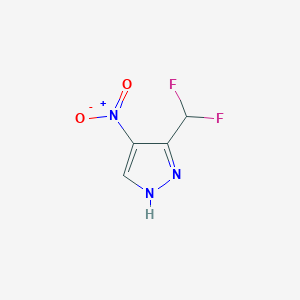
![5-amino-4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2H-pyrrol-3-one](/img/structure/B8006005.png)
![2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B8006012.png)
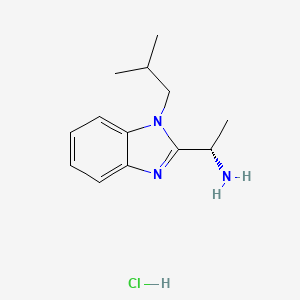
![6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione](/img/structure/B8006042.png)
